

Confirming the inhibitory effect of delphinidin 3glucoside on PD-L1

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Compound of Interest

Compound Name: Delphinidin 3-glucoside chloride

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Delphinidin 3-Glucoside: A Natural Competitor in PD-L1 Inhibition

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Recent in-vitro studies have highlighted the potential of Delphinidin 3-glucoside (D3G), a naturally occurring anthocyanin, as a promising inhibitor of the Programmed Death-Ligand 1 (PD-L1), a key target in cancer immunotherapy. This guide provides a comparative analysis of D3G's efficacy against other compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Comparative Efficacy of Delphinidin 3-Glucoside in PD-L1 Inhibition

Delphinidin 3-glucoside has demonstrated a notable ability to reduce PD-L1 expression in human colorectal cancer cell lines. Its performance, alongside its metabolites and other related natural compounds, has been quantitatively assessed against the established PD-L1 inhibitor, atezolizumab.

In Vitro Inhibition of PD-L1

The inhibitory effects of D3G and other phenolic compounds were evaluated in HCT-116 and HT-29 human colorectal cancer cells. The data reveals that while D3G and its related



compounds decrease PD-L1 protein expression, the approved therapeutic antibody, atezolizumab, shows a significantly higher level of inhibition in ELISA assays.

Compound	Cell Line	% Inhibition of PD-L1 (ELISA)
Delphinidin 3-glucoside (D3G)	HCT-116	No significant inhibition
HT-29	No significant inhibition	
Cyanidin 3-glucoside (C3G)	HCT-116	39.5%[1]
HT-29	No significant inhibition	
Atezolizumab	HCT-116	85.9%[1]
HT-29	79.1%[1]	

Table 1: Comparative PD-L1 inhibition by Delphinidin 3-glucoside and other compounds in an ELISA assay.[1]

Further studies using immunofluorescence microscopy demonstrated a reduction in PD-L1 fluorescence intensity in HCT-116 cells treated with these natural compounds.

Compound	% Decrease in PD-L1 Fluorescence Intensity
Delphinidin 3-glucoside (D3G)	19.1%
Cyanidin 3-glucoside (C3G)	39.2%[1][2]
Delphinidin Chloride (DC)	16.7%[1][2]

Table 2: Reduction in PD-L1 fluorescence intensity in HCT-116 cells.[1][2]

Western blot analysis also confirmed that D3G, its metabolites delphinidin chloride (DC) and gallic acid (GA), and D3G-rich extracts decreased PD-L1 protein expression in HCT-116 cells. [1][2]



Binding Affinity to PD-L1

Molecular docking studies have been conducted to predict the binding affinity of these compounds to the PD-L1 protein. The free energy of binding provides an estimate of the stability of the compound-protein interaction.

Compound	Predicted Free Energy of Binding (kcal/mol)
Delphinidin 3-glucoside (D3G)	-5.9
Cyanidin 3-glucoside (C3G)	-9.6
Delphinidin Chloride (DC)	-8.4
Gallic Acid (GA)	Not specified in top results

Table 3: Predicted binding affinity of phenolic compounds to PD-L1.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Culture

HCT-116 and HT-29 human colorectal cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot for PD-L1 Expression

- Cell Lysis: Treated and untreated cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.



- SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.
- Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against PD-L1 overnight at 4°C.
- Secondary Antibody and Detection: After washing, the membrane was incubated with a
 horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
 temperature. The protein bands were visualized using an enhanced chemiluminescence
 (ECL) detection system.

PD-L1 ELISA

A commercial human PD-L1 ELISA kit was used to quantify PD-L1 protein in cell lysates according to the manufacturer's instructions. At ezolizumab was used as a positive control.

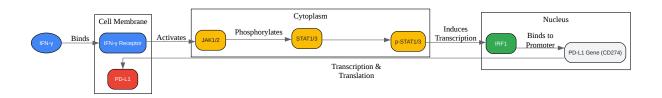
Immunofluorescence Microscopy

- Cell Seeding and Treatment: Cells were seeded on coverslips in a 24-well plate and treated with the respective compounds.
- Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
- Blocking and Staining: Cells were blocked and then incubated with a primary antibody against PD-L1, followed by a fluorescently labeled secondary antibody.
- Imaging: The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining and imaged using a confocal microscope. Fluorescence intensity was quantified using appropriate software.

Signaling Pathways and Mechanisms

The regulation of PD-L1 expression is a complex process involving multiple signaling pathways. The primary pathway for its induction in the tumor microenvironment is the interferon-gamma (IFN-γ) signaling cascade.





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Figure 1: IFN-y signaling pathway for PD-L1 expression.

Delphinidin 3-glucoside and its metabolites are hypothesized to exert their inhibitory effect by downregulating the expression of PD-L1. While the precise mechanism is still under investigation, one proposed pathway for its metabolite, gallic acid, involves the inhibition of the EGFR/PI3K/AKT signaling pathway, which is also known to regulate PD-L1 expression.



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Figure 2: Proposed mechanism of D3G on PD-L1 expression.

Conclusion

Delphinidin 3-glucoside and related natural compounds demonstrate a clear potential to inhibit PD-L1 expression in cancer cells. While their in-vitro efficacy, as measured by direct inhibition assays, does not currently match that of the monoclonal antibody atezolizumab, their ability to downregulate PD-L1 at the protein level is significant. The favorable binding affinities predicted by molecular docking studies further support their potential as a basis for the development of novel, small-molecule PD-L1 inhibitors. Further research is warranted to fully elucidate their



mechanism of action and to evaluate their in-vivo efficacy and potential synergistic effects with existing immunotherapies.

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